1,4-dimethylpyrrolidin-3-one chemical structure and properties
An in-depth technical guide on 1,4-dimethylpyrrolidin-3-one is not available at this time due to a lack of specific scientific and technical data for this particular chemical compound. Extensive searches for its chemical...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on 1,4-dimethylpyrrolidin-3-one is not available at this time due to a lack of specific scientific and technical data for this particular chemical compound. Extensive searches for its chemical structure, properties, synthesis, and applications have yielded limited and often indirect information, with most available data pertaining to related but distinct molecules such as 1,4-dimethylpyrrolidin-2-one or other substituted pyrrolidinones.
The pyrrolidin-3-one core is a recognized structural motif in medicinal chemistry, and various synthetic methods for this class of compounds have been reported.[1][2] These methods often involve multi-step processes, including cycloaddition reactions or reductive amination of precursor molecules.[1][2] The pyrrolidine scaffold, in general, is of significant interest in drug discovery due to its ability to introduce three-dimensional complexity into molecular designs, which can be crucial for achieving target selectivity and favorable pharmacokinetic properties.[3]
However, without specific experimental data for 1,4-dimethylpyrrolidin-3-one, any discussion of its precise chemical and physical properties, spectroscopic data, and biological activity would be purely speculative. Authoritative sources such as PubChem and major chemical suppliers do not currently provide detailed information for this specific compound.[4][5][6]
For researchers and drug development professionals interested in the broader class of substituted pyrrolidines and pyrrolidinones, a wealth of information is available. These compounds have been explored for a wide range of therapeutic applications, including as antibacterial agents and in the development of treatments for central nervous system disorders.[7]
Further research and publication in peer-reviewed scientific journals are required to establish a comprehensive understanding of 1,4-dimethylpyrrolidin-3-one. Until such information becomes available, a detailed technical guide cannot be responsibly compiled.
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,4-Dimethylpyrrolidin-3-one in Organic Solvents
For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the solubility of 1,4-dimethylpyrro...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility of 1,4-dimethylpyrrolidin-3-one in organic solvents. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally similar compounds, predicts its solubility profile based on fundamental physicochemical principles, and provides detailed protocols for empirical determination. This document is intended to empower researchers and drug development professionals to effectively utilize 1,4-dimethylpyrrolidin-3-one in their work by providing a robust framework for understanding and predicting its behavior in various solvent systems.
Introduction to 1,4-Dimethylpyrrolidin-3-one: A Molecule of Interest
1,4-Dimethylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered lactam ring. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The N-methylation and the additional methyl group at the 4-position of the pyrrolidinone ring in 1,4-dimethylpyrrolidin-3-one are expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability.[2] A thorough understanding of its solubility is paramount for its application in chemical synthesis, purification, formulation, and as a potential pharmacological agent.
Physicochemical Properties and Predicted Solubility Profile
Due to the absence of direct experimental data for 1,4-dimethylpyrrolidin-3-one, we can infer its properties from closely related analogs such as 1,4,5-trimethylpyrrolidin-3-one and 1,4-dimethylpyrrolidin-2-one.
The key takeaways from this comparative analysis are:
Polarity: With a topological polar surface area (TPSA) of 20.3 Ų, 1,4-dimethylpyrrolidin-3-one is expected to be a polar molecule. The carbonyl group and the tertiary amine nitrogen are the primary contributors to its polarity.
Lipophilicity: The predicted XLogP3-AA value, a measure of lipophilicity, is expected to be relatively low, suggesting a degree of hydrophilicity. The presence of two methyl groups contributes to its nonpolar character.
Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses two hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen). This allows it to interact with protic solvents.
Based on these properties and the general behavior of pyrrolidinone derivatives, we can predict the solubility of 1,4-dimethylpyrrolidin-3-one as follows:
High Solubility/Miscibility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). NMP, a close structural analog, is known for its exceptional solvating power for a wide range of compounds.[5] Also expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding interactions.
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
Low Solubility/Immiscibility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The principle of "like dissolves like" suggests that the polar nature of 1,4-dimethylpyrrolidin-3-one will limit its solubility in nonpolar media.[6]
Experimental Protocols for Solubility Determination
To obtain definitive solubility data, empirical determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Miscibility Assessment
This method offers a rapid screening of miscibility in various solvents.
Materials:
1,4-Dimethylpyrrolidin-3-one (high purity)
Test solvents (analytical grade)
Small, clear glass vials with caps
Vortex mixer
Procedure:
Preparation: In a clear glass vial, add approximately 1 mL of the test solvent.
Addition of Solute: Add 1,4-dimethylpyrrolidin-3-one dropwise to the solvent, vortexing after each addition.
Observation: Observe the mixture for homogeneity. A single, clear phase indicates miscibility. The formation of a cloudy solution, two distinct layers, or visible droplets suggests immiscibility or partial solubility.
Equilibration: For borderline cases, allow the sealed vial to stand at a controlled temperature for 24 hours and re-examine.
Caption: Workflow for qualitative miscibility assessment.
This is the gold-standard method for determining the thermodynamic solubility of a compound.
Materials:
1,4-Dimethylpyrrolidin-3-one (high purity)
Selected organic solvents (analytical grade)
Thermostatic shaker bath
Centrifuge
Analytical balance
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
Preparation of Saturated Solution: Add an excess amount of 1,4-dimethylpyrrolidin-3-one to a known volume of the solvent in a sealed vial to create a slurry.
Equilibration: Place the vial in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the vial at high speed to separate the excess undissolved solute from the saturated solution.
Sample Preparation: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1,4-dimethylpyrrolidin-3-one.
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for quantitative solubility determination.
Conclusion
While direct, experimentally determined solubility data for 1,4-dimethylpyrrolidin-3-one remains to be published, this guide provides a robust framework for its use in research and development. By understanding its inferred physicochemical properties and the behavior of structurally related pyrrolidinones, scientists can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocols provided herein empower researchers to generate the precise, quantitative data necessary for their specific applications, bridging the current knowledge gap and facilitating the continued exploration of this promising molecule.
References
Caruano, J., Muccioli, G. G., & Robiette, R. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & biomolecular chemistry, 14(43), 10134-10156.
FooDB. (2010). Showing Compound 3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (FDB019306). Available at: [Link]
Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International journal of pharmaceutics, 342(1-2), 1–5.
Login, R. B. (n.d.). Pyrrolidone Derivatized Organic Semiconductors. rloginconsulting.com.
PubChem. (n.d.). 1,4,5-Trimethylpyrrolidin-3-one. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
SDDC. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
Verma, S., & Yalkowsky, S. H. (2010). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical sciences, 15(1), 143–148.
Vo, V. Q., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Journal of the Serbian Chemical Society, 87(1), 1-1.
Application Note: High-Purity Synthesis of 1,4-Dimethylpyrrolidin-3-one via Dieckmann Condensation
[1] Abstract & Strategic Overview The synthesis of 1,4-dimethylpyrrolidin-3-one represents a critical workflow in the generation of functionalized heterocyclic scaffolds, widely utilized in the development of muscarinic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
The synthesis of 1,4-dimethylpyrrolidin-3-one represents a critical workflow in the generation of functionalized heterocyclic scaffolds, widely utilized in the development of muscarinic receptor agonists, sigma receptor ligands, and diverse alkaloid analogs.[1]
While direct alkylation of pyrrolidin-3-one is prone to polyalkylation and regiochemical ambiguity, this protocol utilizes the Dieckmann Condensation to generate a
-keto ester intermediate. This intermediate serves as a "chemical anchor," activating the C4 position for precise, mono-selective methylation before the directing group is removed via decarboxylation.[1]
Core Advantages of This Protocol
Regiocontrol: Guarantees the methyl group is installed exclusively at the C4 position.
Scalability: Utilizes robust sodium hydride (NaH) or alkoxide bases suitable for gram-to-kilogram scale-up.
Self-Validating: The intermediate
-keto ester provides a distinct UV/TLC checkpoint, preventing the carryover of uncyclized impurities.
Retrosynthetic Analysis & Pathway
The synthesis is deconstructed into four distinct unit operations. The logic relies on constructing the linear diester precursor via Michael addition, cyclizing it to the activated ring, installing the methyl group, and finally revealing the ketone.[1]
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the isolation of the stable
-keto ester (Intermediate 1) to ensure high purity before the final decarboxylation.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Michael Addition)
Objective: Synthesize Ethyl N-(2-ethoxycarbonylethyl)-N-methylglycinate.
Principle: The secondary amine of sarcosine acts as a nucleophile attacking the
Neutralization: Dissolve sarcosine ethyl ester HCl in absolute ethanol (5 mL/g). Add Et
N dropwise at 0°C to liberate the free amine. Stir for 30 mins.
Addition: Add ethyl acrylate dropwise over 20 minutes, maintaining temperature <10°C to prevent polymerization of the acrylate.
Reaction: Allow to warm to room temperature (25°C) and stir for 16–24 hours.
Checkpoint: Monitor by TLC (SiO
, 30% EtOAc/Hexane).[1] Ninhydrin stain will show the disappearance of the sarcosine spot.
Workup: Concentrate in vacuo to remove ethanol and excess acrylate. Resuspend in diethyl ether, filter off the triethylamine hydrochloride salts, and concentrate the filtrate.
Purification: Vacuum distillation is recommended for >95% purity, though the crude oil is often sufficient for the Dieckmann step.
Phase 2: Dieckmann Cyclization (Ring Formation)
Objective: Cyclize the diester to 1-methyl-4-carboethoxypyrrolidin-3-one.
Mechanism: Base-promoted enolate formation followed by 5-exo-trig nucleophilic attack.[2][3]
-keto ester and exists in equilibrium with its enol form (positive FeCl test).
Phase 3: Regioselective Methylation
Objective: Install the methyl group at C4 to yield 1,4-dimethyl-4-carboethoxypyrrolidin-3-one.
Why Here? The proton at C4 (between the ketone and ester) is highly acidic (
), allowing exclusive deprotonation without touching the C2 or C5 protons ().[1]
Reflux: Heat to vigorous reflux (100–110°C) for 4–6 hours.
Mechanism:[2][3][4][5][6][7][8][9][10][11][12] Acid-catalyzed hydrolysis of the ester to the
-keto acid, which spontaneously decarboxylates upon heating ().
Workup (Critical):
Cool the reaction. The product is currently a hydrochloride salt in water.
Neutralization:[1] Carefully adjust pH to ~9-10 using solid Na
CO or NaOH solution at 0°C. Do not overheat , as the free base ketone can be volatile or unstable.
Extraction: Immediately extract with Chloroform or DCM (3x).
Final Isolation: Dry over Na
SO and concentrate carefully (avoid high vacuum if the product is volatile; 1,4-dimethylpyrrolidin-3-one has a boiling point approx 60-70°C at reduced pressure). Distillation is the preferred purification method.
Mechanistic Visualization
The following diagram illustrates the critical electron flow during the Dieckmann cyclization, the step most prone to failure if water is present.
Figure 2: Mechanistic pathway.[1] Note that the final deprotonation step (Collapse
Deprot) is the thermodynamic driving force. At least 1 full equivalent of base is consumed here, requiring acidic quench to recover the neutral product.[1]
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in Phase 2
Wet solvent or "dead" NaH
Use freshly distilled Toluene/THF. Test NaH activity by adding a drop of water to a small aliquot (should fizz violently).
No Cyclization
Reversible reaction equilibrium
Ensure 1.0+ eq of base is used. The formation of the stable enolate salt drives the reaction. If using NaOEt, distill off ethanol as it forms.[1]
Polyalkylation (Phase 3)
Reaction run too long or too hot
Use KCO in Acetone (milder) instead of NaH/THF. Monitor strictly by TLC.
Product Loss (Phase 4)
Volatility during concentration
The final ketone is a low-molecular-weight amine. Do not rotovap to dryness under high vacuum/heat. Form the HCl salt or oxalate salt for storage if needed.
References
Dieckmann, W. (1894).[1][2][3][12] "Zur Kenntniss der Ringbildung aus Kohlenstoffketten." Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.[1][12]
Davis, B. R., & Garrett, P. J. (1991).[1][2][3][7] "The Dieckmann Condensation."[2][3][4][5][7][12][13] In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829).[1][2][3] Elsevier.[12]
Rapoport, H., et al. (1991).[1] "Synthesis of Enantiomerically Pure Acids via Dieckmann Condensation." Journal of Organic Chemistry. (General methodology grounding for substituted pyrrolidines).
Organic Syntheses. (1963). "1-Methyl-3-pyrrolidinone" (Analogous procedure without the 4-methyl group, serving as the baseline protocol). Org. Synth. 1963, 43,[1] 1.
Kuehne, M. E. (1962).[1] "The Application of Enamines to the Synthesis of Heterocycles." Journal of the American Chemical Society, 84(5), 837-847.[1] (Discusses alkylation regiochemistry in heterocyclic ketones).
Application Note: High-Fidelity Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition
[1][2][3] Introduction & Scope The pyrrolidine ring is a privileged pharmacophore, serving as the structural core for numerous blockbuster drugs, including Hepatitis C NS5A inhibitors (e.g., Daclatasvir) and DPP-4 inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction & Scope
The pyrrolidine ring is a privileged pharmacophore, serving as the structural core for numerous blockbuster drugs, including Hepatitis C NS5A inhibitors (e.g., Daclatasvir) and DPP-4 inhibitors. The most atom-economical and stereochemically versatile method to construct this scaffold is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.
This guide addresses the two dominant methodologies in modern drug discovery:
Metal-Catalyzed (Ag/Cu): For maximum diastereocontrol and substrate scope.
Organocatalytic: For metal-free, "green" synthesis and specific enantioselective requirements.
Mechanistic Foundations
Understanding the reaction coordinate is critical for troubleshooting. The reaction proceeds via the in situ generation of an azomethine ylide (a 1,3-dipole) from an imino ester, followed by a concerted [3+2] cycloaddition with a dipolarophile.
The Catalytic Cycle (Metal-Mediated)
In metal-catalyzed protocols (typically Ag(I) or Cu(I)), the metal serves a dual role:
Acidity Enhancement: It coordinates to the imino ester nitrogen and carbonyl oxygen, increasing the acidity of the
-proton.
Stereochemical Lock: It forms a rigid metallo-dipole intermediate, preventing bond rotation and ensuring high endo/exo selectivity.
Figure 1: The catalytic cycle for metal-mediated 1,3-dipolar cycloaddition.[1] The metal center acts as a template, locking the dipole geometry.
Context: Silver(I) salts, particularly when paired with chiral phosphine ligands (e.g., Fesulphos, Walphos, or BINAP), are the "Gold Standard" for synthesizing highly substituted proline derivatives. Silver is often preferred over copper for its ability to yield high endo-selectivity due to the specific geometry of the Ag-dipole complex.[2]
Dipolarophile: N-Phenylmaleimide or tert-butyl acrylate.
Base: Triethylamine (Et3N) or DIPEA.
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Methodology
Catalyst Formation (In Situ):
In a flame-dried Schlenk tube under Argon, charge AgOAc (3 mol%) and (R)-Fesulphos (3.3 mol%).
Add anhydrous Toluene (0.1 M relative to substrate).
Stir at room temperature for 15–30 minutes. Observation: The solution should turn slightly cloudy/yellowish, indicating complex formation.
Substrate Addition:
Add the imino ester (1.0 equiv) and the dipolarophile (1.1 equiv) to the catalyst mixture.
Critical Step: Cool the reaction mixture to -20°C . Lower temperatures favor the endo-adduct via kinetic control.
Reaction Initiation:
Add Et3N (10 mol%) dropwise.
Stir at -20°C for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc). The disappearance of the imino ester spot is the primary indicator.
Work-up & Purification:
Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
Concentrate in vacuo.
Purify via Flash Column Chromatography.[3] Note: Pyrrolidines can be streak on silica; add 1% Et3N to the eluent.
Data Interpretation:
Yield: Expect >85%.
dr (Diastereomeric Ratio): Determine via crude 1H NMR. Look for the distinct coupling constants of ring protons (Endo
Hz; Exo Hz).
ee (Enantiomeric Excess): Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
Application Note B: Organocatalytic Approaches
Context: For applications where trace metal contamination is a concern (e.g., late-stage pharma intermediates), organocatalysis utilizes hydrogen-bonding interactions to activate the substrates.
Protocol 2: Thiourea-Mediated Cascade
This method relies on a bifunctional catalyst (e.g., Cinchona alkaloid-derived thiourea) which simultaneously activates the nucleophile (dipole) and the electrophile (dipolarophile).
Lower reaction temperature to -20°C or -40°C to enforce kinetic control.
Low Enantioselectivity (ee)
Metal/Ligand Mismatch
Switch from Ag(I) to Cu(I) or change ligand bite angle (e.g., Fesulphos Walphos).
Product Racemization
Retro-Mannich Reaction
Avoid prolonged exposure to silica gel during purification. Use alumina or deactivated silica.
No Reaction
Poor Solubility
Change solvent from Toluene to THF or DCM (Note: This may affect stereoselectivity).
References
Carretero, J. C., et al. (2005).[5] "Highly Enantioselective Copper(I)-Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides." Journal of the American Chemical Society. Link
Grigg, R. (1987). "Protropic Routes to 1,3-Dipoles. 1,3-Dipolar Cycloadditions to Imines." Chemical Society Reviews. Link
Schreiber, S. L., et al. (2003). "Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions of Azomethine Ylides." Journal of the American Chemical Society. Link
Córdova, A., et al. (2011). "Dynamic Kinetic Resolution in the Asymmetric Synthesis of Pyrrolidines." Chemistry – A European Journal. Link
Zhang, W., et al. (2010). "Silver-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides."[6][2][7][4][8][9][10] Angewandte Chemie International Edition. Link
catalytic hydrogenation conditions for pyrrolidinone derivatives
Application Note: Advanced Catalytic Hydrogenation Protocols for Pyrrolidinone Derivatives Executive Summary Pyrrolidinone (γ-lactam) derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the co...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Catalytic Hydrogenation Protocols for Pyrrolidinone Derivatives
Executive Summary
Pyrrolidinone (γ-lactam) derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the core structure for racetam nootropics (e.g., Levetiracetam, Piracetam), solvents (NMP), and biodegradable polymers. While classical synthesis often relies on high-temperature condensation, catalytic hydrogenation offers a superior route for accessing these scaffolds with high atom economy, stereocontrol, and mild conditions.
This guide details two primary hydrogenation strategies:
Reductive Cyclization: Converting γ-keto acids (e.g., Levulinic acid) and amines into lactams.
Ring Saturation: Hydrogenating unsaturated lactams (dihydropyrrolones) or maleimides to functionalized pyrrolidinones.
Strategic Pathways & Mechanism
Understanding the reaction mechanism is critical for catalyst selection. The formation of pyrrolidinones via hydrogenation typically follows a cascade sequence.
Mechanistic Pathway: Reductive Cyclization
The most atom-economical route involves the reductive amination of Levulinic Acid (LA). The reaction proceeds through imine formation, followed by hydrogenation and intramolecular cyclization.
Key Insight: The order of operations (Hydrogenation vs. Cyclization) is pH and catalyst dependent. In neutral/acidic media, the imine often forms first.
Figure 1: Reaction network for the reductive amination-cyclization of levulinic acid.[1][2] Control of temperature and catalyst prevents the over-reduction to pyrrolidines.
Catalyst Selection Matrix
Selection must balance activity (turnover frequency) with selectivity (preventing ring opening or carbonyl reduction).
Catalyst System
Primary Application
Conditions
Selectivity Profile
Ir-PVP (Nanoparticles)
Green synthesis from Levulinic Acid
5 bar H₂, 30°C, Aqueous/Neat
Excellent. High chemoselectivity for lactam over cyclic amine.
Ru/Bisphosphine
Asymmetric synthesis
30-50 bar H₂, MeOH/TFE
High Enantioselectivity. Critical for chiral drugs like Levetiracetam.
Pd/C (5-10%)
Saturation of C=C bonds
1-5 bar H₂, EtOH/EtOAc
Good. Standard for reducing unsaturated lactams. Risk of dehalogenation if present.
Raney Nickel
Cost-effective scale-up
10-50 bar H₂, 50-100°C
Moderate. Robust but requires higher T/P. Pyrophoric handling risks.
Pt/V on HAP
Continuous Flow
Solvent-free, High T
Industrial. High stability for N-methylpyrrolidone (NMP) synthesis.[3]
Detailed Experimental Protocols
Protocol A: Green Synthesis of 5-Methyl-2-Pyrrolidinones (Ir-PVP Catalysis)
Best for: Converting biomass-derived Levulinic Acid to lactams under mild, aqueous conditions.
Catalyst: Ir-PVP (Polyvinylpyrrolidone-stabilized Iridium nanoparticles). Note: Commercial Ir/C can be used but often requires higher pressure.
Solvent: Water or Neat.
Step-by-Step Methodology:
Catalyst Prep: If synthesizing fresh: Dissolve IrCl₃·3H₂O and PVP (MW 25k) in water (molar ratio PVP:Ir = 10-50). Reduce with NaBH₄ at 0°C. Stir for 2h.
Loading: Charge a stainless steel autoclave (or high-pressure glass reactor) with Levulinic Acid (2 mmol), Amine (2.2 mmol), and the Ir-PVP catalyst (0.5 mol% Ir loading).
Purging: Seal reactor. Purge with N₂ (3x) to remove oxygen. Purge with H₂ (3x).
Reaction: Pressurize to 5 bar (0.5 MPa) H₂ . Heat to 30°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.
Monitoring: Reaction typically completes in 6–12 hours. Monitor by TLC or GC-MS (look for disappearance of imine intermediate).
Workup: Vent H₂. Filter catalyst (recyclable). If neat, product may be pure; otherwise, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Validation Check:
Success: IR spectrum shows strong Lactam C=O stretch (~1680 cm⁻¹).
Failure: Presence of broad N-H stretch of linear amine (incomplete cyclization) or loss of C=O (over-reduction).
Protocol B: Asymmetric Hydrogenation of Unsaturated Lactams
Best for: Synthesis of chiral pharmaceutical intermediates (e.g., (S)-2-(2-oxopyrrolidin-1-yl)butanamide precursors).
Catalyst: [Rh(COD)(Diphosphine)]BF₄. Ligand choice: (R,R)-Me-DuPhos or Binap.
Solvent: Degassed Methanol.
Step-by-Step Methodology:
Glovebox Operation: In a nitrogen-filled glovebox, dissolve the Rh-precursor and Chiral Ligand in MeOH (1:1.1 ratio) to form the active complex (orange/red solution). Stir 30 mins.
Substrate Prep: Dissolve the unsaturated lactam in degassed MeOH.
Combination: Transfer substrate solution to a hydrogenation vial (autoclave insert). Add catalyst solution (S/C ratio 1000:1).
Hydrogenation: Transfer to high-pressure reactor. Purge H₂. Pressurize to 10 bar . Stir at Room Temperature for 12 hours.
Purification: Concentrate solvent. Pass through a short silica plug to remove Rh residues.
Use a protic solvent (MeOH/Water) or add trace acid (acetic acid) to protonate free amines slightly, protecting the metal surface.
Ring Opening
Hydrolysis of Lactam
Avoid strong bases or excessive heat (>100°C) in aqueous media. Maintain pH near neutral.
Over-Reduction
Formation of Pyrrolidine
Switch catalyst from Pt/Rh to Ir or Ru . Lower H₂ pressure. Stop reaction immediately upon consumption of starting material.
Leaching
Metal loss in product
For Pd/C or Raney Ni, ensure rigorous filtration (Celite). For homogeneous Rh, use scavenger resins (e.g., QuadraPure).
References
Green Synthesis via Ir-PVP
One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/Nitroarenes/Nitriles over Ir-PVP C
Asymmetric Reductive Amination
Ruthenium-Catalyzed Asymmetric Reductive Amination of Levulinic Acid to Pyrrolidinones.[4] Organic Letters.[5][6]
Maleimide Reduction
Hydrogenation of Succinimide to 2-Pyrrolidone Over Solid C
Continuous Flow Methods
The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP.
Asymmetric Hydrogenation of Dehydroamino Acids
Asymmetric hydrogenation of dehydroamino acid derivatives catalyzed by a new aminophosphine phosphinite ligand.[7] Tetrahedron: Asymmetry.[4][5][6][8][9]
Technical Support Center: Synthesis of 1,4-Dimethylpyrrolidin-3-one
Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,4-dimethylpyrrolidin-3-one. This valuable heterocyclic compou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,4-dimethylpyrrolidin-3-one. This valuable heterocyclic compound serves as a key intermediate in the synthesis of various pharmaceutical agents. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve the yield and purity of your final product.
The synthesis of 1,4-dimethylpyrrolidin-3-one typically involves a multi-step process. A common and effective route is the Dieckmann condensation of an appropriate diester, followed by hydrolysis, decarboxylation, and subsequent N-methylation.[1][2] Alternative approaches, such as reductive amination of dicarbonyl compounds, also offer viable pathways to this and related pyrrolidinone structures.[3] This guide will focus on troubleshooting common issues encountered during these synthetic sequences.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Low or No Product Yield
Q1: My Dieckmann condensation is not proceeding, or the yield of the cyclic β-keto ester is very low. What are the likely causes and how can I fix it?
A1: The Dieckmann condensation is a critical step for forming the pyrrolidinone ring.[1] Low yields can often be attributed to several factors:
Base Selection and Stoichiometry: The choice and amount of base are crucial. Sodium ethoxide or sodium hydride are commonly used.[4] Ensure the base is fresh and of high quality. An insufficient amount of base will lead to incomplete deprotonation of the α-carbon, hindering the cyclization. Conversely, an excess of a strong base can promote side reactions. It is recommended to use at least one equivalent of the base.
Reaction Conditions: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically a dry alcohol corresponding to the ester or an aprotic solvent like toluene, must be anhydrous.[4]
Purity of Starting Materials: Impurities in the starting diester can interfere with the reaction. Purify the diester by distillation or chromatography before use.
Troubleshooting Workflow for Low-Yield Dieckmann Condensation
Technical Support Center: Troubleshooting Keto-Enol Tautomerism in Pyrrolidinones
Executive Summary & Core Mechanism[1] The Central Dogma of Pyrrolidinones: Unlike 2-pyridone, where aromaticity drives a significant population of the enol (lactim) form, 2-pyrrolidinone exists almost exclusively (>99.9%...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Mechanism[1]
The Central Dogma of Pyrrolidinones:
Unlike 2-pyridone, where aromaticity drives a significant population of the enol (lactim) form, 2-pyrrolidinone exists almost exclusively (>99.9%) in the keto (lactam) form under standard conditions.
For researchers, "troubleshooting tautomerism" in this class of compounds rarely means detecting the enol form at equilibrium. Instead, it refers to managing the ambident reactivity of the pyrrolidinone anion (enolate). The anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation), leading to structural isomers that are often mistaken for one another or for impurities.[1]
The Tautomeric Equilibrium
The equilibrium lies heavily to the left (Lactam).
Lactam (Keto): Thermodynamically favored due to the strength of the C=O bond and lack of aromatic stabilization in the enol form.
Lactim (Enol): Transient species. Trapping it usually requires specific "Hard" electrophiles or Lewis acids.
Figure 1: The proton-transfer equilibrium. Note that while the neutral enol is rare, the anion is the common intermediate for both N- and O-functionalization.
Diagnostic Workflow: Is it N- or O-Alkylated?
The most frequent support ticket we receive involves users attempting to synthesize N-alkyl pyrrolidinones (e.g., racetam drugs) but obtaining unexpected byproducts. Use this workflow to determine if "tautomeric leakage" (O-alkylation) has occurred.
Decision Matrix
Figure 2: Rapid diagnostic tree for characterizing alkylation products.
Quantitative Data: The "Smoking Gun" Signals
The table below compares the spectral signatures of the N-isomer vs. the O-isomer (Lactim ether).
Feature
N-Alkyl Lactam (Desired)
O-Alkyl Lactim (Impurity)
Reasoning
NMR: Alkyl
30 - 45 ppm
54 - 65 ppm
Oxygen is more electronegative, deshielding the attached carbon significantly more than Nitrogen.
NMR: Carbonyl/Imine
~175 ppm ()
~165 - 170 ppm ()
The amide carbonyl is typically further downfield than the imine carbon of the lactim ether.
IR Spectroscopy
Strong band 1660-1700 cm⁻¹
Weak/No C=O; Band at 1640 cm⁻¹ ()
Loss of the strong carbonyl stretch is definitive for O-alkylation.
Solubility
High water solubility (usually)
Lower polarity; often soluble in hexanes
Lactams are highly polar; Lactim ethers are less polar organic liquids.
Troubleshooting Guide (Q&A)
Category 1: Synthetic Control (N- vs. O-Selectivity)
Q: I am trying to N-methylate 2-pyrrolidinone using Methyl Iodide and
in acetone, but the reaction is slow and yields are inconsistent. Is tautomerism interfering?
A: Yes, but indirectly. The issue is likely the Hard/Soft Acid-Base (HSAB) mismatch.
The Science: The pyrrolidinone anion is an ambident nucleophile.[1] The Nitrogen is the "softer" center, and the Oxygen is the "harder" center.
The Fix: To favor N-alkylation (Thermodynamic control):
Base: Use a base that ensures complete deprotonation but doesn't coordinate tightly to Oxygen.[2] NaH (Sodium Hydride) is the gold standard.
Solvent: Use a polar aprotic solvent like DMF or NMP (self-solvent). This solvates the cation (
), leaving the "naked" anion free to attack via its most nucleophilic site (Nitrogen).
Electrophile: Use "soft" electrophiles like Alkyl Iodides .
Avoid: Silver salts (
, ). Silver coordinates to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen (O-alkylation).
Q: I used Dimethyl Sulfate (DMS) and obtained a product with a
peak at 58 ppm. What happened?
A: You likely formed 2-methoxy-1-pyrroline (O-methylation) .
Cause: Dimethyl sulfate is a "hard" electrophile. According to HSAB theory, hard electrophiles prefer the hard nucleophilic center (Oxygen).
Solution: Switch to Methyl Iodide (soft electrophile) or increase the reaction temperature to encourage thermodynamic equilibration to the more stable N-alkyl product (Lactam).
Category 2: Stability & Ring Opening[1]
Q: My HPLC shows a new peak that grows over time when my sample sits in aqueous buffer (pH 9). Is this the enol form?
A: It is highly unlikely to be the enol form. It is almost certainly 4-aminobutanoic acid (GABA) or its salt, resulting from ring opening .
Mechanism: Pyrrolidinones are cyclic amides. In basic (or acidic) aqueous media, the lactam ring hydrolyzes.
Verification: Check Mass Spec for M+18 (addition of water).
Prevention: Store samples in anhydrous solvents (DMSO-d6) or buffered at neutral pH (pH 7.0). Avoid extreme pH for prolonged periods.
Category 3: Analytical Artifacts[1]
Q: In my
NMR, the N-H proton is broad or missing. Is this due to rapid tautomerization?
A: This is due to quadrupolar broadening by the Nitrogen nucleus (
) and proton exchange with trace water, not necessarily keto-enol tautomerism.
Explanation: The amide proton is acidic. If your solvent (e.g.,
) is not strictly dry, the proton exchanges with water, broadening the peak.
Protocol: Add a drop of
to the NMR tube. If the peak disappears completely, it confirms it is the exchangeable N-H (Lactam). If it were a stable C-H (from a hypothetical fixed tautomer), it would remain.
Standard Operating Procedures (SOPs)
SOP-01: Distinguishing N- vs O-Alkylation via
NMR
Objective: Definitively identify the site of alkylation.
Sample Prep: Dissolve ~10 mg of purified product in 0.6 mL
.
Acquisition: Run a standard proton-decoupled
NMR (minimum 256 scans).
Analysis:
Zone A (170-180 ppm): Look for the Carbonyl (
). Presence = N-Alkyl Lactam .
Zone B (160-170 ppm): Look for Imine (
). Presence = O-Alkyl Lactim .
Zone C (50-65 ppm): Look for
. Presence = O-Alkyl .
Zone D (30-45 ppm): Look for
. Presence = N-Alkyl .
Validation: If ambiguous, run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The N-alkyl protons will correlate to the ~30-40 ppm carbon; O-alkyl protons will correlate to the ~50-60 ppm carbon.
SOP-02: "Trapping" the Enolate (O-Alkylation Route)
Objective: Intentionally synthesize the lactim ether (O-alkyl) for use as a reference standard.
Reagents: 2-pyrrolidinone (1 eq),
(0.6 eq), Alkyl Iodide (1.2 eq).
Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation by keeping the ion pair tight, or via Ag coordination).
Conditions: Reflux for 4-12 hours.
Workup: Filter off silver salts immediately. Evaporate solvent.[2]
Note: This product is moisture sensitive. Store under inert gas.
References
National Institute of Standards and Technology (NIST). 1-Methyl-2-pyrrolidinone Spectral Data.
[Link]
LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
[Link]
optimizing reaction temperature for pyrrolidine ring closure
Subject: Technical Guide: Optimizing Reaction Temperature for Pyrrolidine Ring Closure Executive Summary & Core Directive Pyrrolidine ring formation is a cornerstone of medicinal chemistry, serving as the scaffold for ni...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Technical Guide: Optimizing Reaction Temperature for Pyrrolidine Ring Closure
Executive Summary & Core Directive
Pyrrolidine ring formation is a cornerstone of medicinal chemistry, serving as the scaffold for nicotine analogs, proline derivatives, and numerous alkaloids. While Baldwin’s Rules predict that 5-exo-tet cyclizations are kinetically favored, experimental reality often diverges due to steric strain, conformational locking, and competing pathways.
This guide moves beyond basic "heating" instructions. It analyzes the thermodynamic vs. kinetic implications of temperature control, providing a self-validating workflow to maximize yield and stereochemical integrity.
Technical Analysis: The Role of Temperature
Temperature is not merely an accelerator; it is a selector.[1] In pyrrolidine synthesis, you are managing three competing vectors:
Conformational Accessibility (The Entropy Factor):
Mechanism:[2][3][4][5][6] For the acyclic precursor to cyclize, it must adopt a specific rotamer where the nucleophile (N-lone pair) and electrophile (leaving group/acceptor) are proximal (reactive conformer).
Temperature Impact:[1][7][8] Higher temperatures increase the population of the reactive conformer, overcoming the entropic penalty of ring closure. This is critical for substrates lacking the Thorpe-Ingold effect (gem-dimethyl effect).
Pathway Selectivity (Substitution vs. Elimination):
Mechanism:[2][3][4][5][6] In nucleophilic substitution (e.g., cyclization of
-haloamines), the desired pathway competes with elimination.
Temperature Impact:[1][7][8] Elimination reactions generally have higher activation energies (
) and positive activation entropies (). Consequently, excessive heat disproportionately favors elimination , leading to acyclic alkene byproducts.
Stereochemical Integrity:
Mechanism:[2][3][4][5][6] Many pyrrolidine syntheses involve chiral centers alpha to the nitrogen.
Temperature Impact:[1][7][8] Elevated temperatures can trigger racemization via reversible deprotonation/protonation or retro-Michael additions, degrading enantiomeric excess (
).
Troubleshooting Guide
Module A: Reaction is Stalled (Incomplete Conversion)
Symptoms: Starting material remains after 24h; Product forms but yield plateaus.
Potential Cause
Diagnostic Question
Corrective Action
Kinetic Trapping
Is the precursor sterically hindered near the reaction site?
Step-Up Heating: Increase T by 10°C increments. The barrier to the "reactive conformer" is likely high.
Catalyst Deactivation
(If metal-catalyzed) Did the solution turn black/precipitate?
Lower T + Stabilization: High T may be decomposing the catalyst. Lower T and add a stabilizing ligand (e.g., phosphine).[8]
Solvent Reflux Limit
Is the reaction temperature capped by the solvent's boiling point?
Microwave Irradiation: Switch to a sealed vessel (MW) to access temperatures 20-50°C above solvent b.p. without changing solvent.
Cool & Dilute: Lower T to <40°C. Elimination is often favored at high T.
Intermolecular Polymerization
Is the concentration >0.1 M?
High Dilution: Cyclization is unimolecular (Order 1), polymerization is bimolecular (Order 2). Dilute to 0.01 M; temperature is secondary here.
Product Decomposition
Does product yield decrease over time at high T?
Quench Early: The product might be unstable. Monitor kinetics and stop immediately upon max conversion.
Module C: Stereochemical Erosion
Symptoms: Chiral HPLC shows drop in ee% compared to starting material.
Potential Cause
Diagnostic Question
Corrective Action
Thermal Racemization
Is there an adjacent carbonyl or electron-withdrawing group?
Cryogenic Control: Run at -78°C to 0°C. If reaction is too slow, switch to a more reactive leaving group (e.g., Triflate vs. Bromide) to allow low-T reaction.
Optimization Workflow (Decision Tree)
The following diagram illustrates the logical flow for optimizing reaction temperature based on observed experimental outcomes.
Caption: Figure 1. Iterative decision tree for temperature optimization in pyrrolidine synthesis, balancing kinetics (conversion) against thermodynamics (side reactions).
Frequently Asked Questions (FAQ)
Q1: Does microwave heating offer a mechanistic advantage over conventional heating for 5-exo-tet cyclizations?A: Not mechanistically, but kinetically. Microwave heating provides rapid, uniform heating that can access "superheated" solvent states (above boiling point) safely. This is particularly useful for overcoming the high activation energy of sterically hindered amines without the prolonged reaction times that lead to thermal degradation [1].
Q2: I am performing a reductive amination cyclization (e.g., using
). Should I heat the reaction?A: Generally, no . The imine formation step is reversible and exothermic. Heating can shift the equilibrium back to the open chain or promote hydrolysis. Perform the imine formation at 0°C to RT. Only apply mild heat (40-50°C) if the subsequent reduction step is sluggish due to sterics [2].
Q3: How does the "Thorpe-Ingold Effect" influence my temperature choice?A: If your precursor has gem-dimethyl groups on the tether, the reactive conformers are already populated (pre-organized). These reactions often proceed at Room Temperature. If your tether is unsubstituted, the entropic cost is higher, and you will likely require elevated temperatures (reflux) to achieve closure [3].
Q4: My Hofmann-Löffler-Freytag (HLF) reaction is failing. Should I increase the temperature?A: Be cautious. The HLF reaction relies on a radical chain mechanism.[9] While heat initiates the radical cleavage of the N-haloamine, excessive heat destabilizes the N-halo species before the 1,5-hydrogen transfer can occur. Consider using iodine/diacetoxyiodobenzene (DIB) systems under visible light irradiation at ambient temperature (20-25°C) instead of the classical thermal/acidic conditions [4].
Standardized Optimization Protocol
Objective: Determine the optimal temperature (
) for a specific substrate.
Screening: Set up three parallel reactions at
, , and (or Solvent Reflux).
Concentration: Fix concentration at
to minimize intermolecular side reactions.
Sampling: Aliquot at
.
Analysis:
If
shows conversion with clean profile Maintain .
If
is clean but slow () Raise to .
If
shows elimination products Lower to and change Leaving Group (e.g., Cl I) .
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[10] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. [Link]
Fan, R., et al. (2018). Hypervalent Iodine(III)-Mediated Hofmann-Löffler-Freytag Reaction: A Metal-Free Approach to Pyrrolidines. Organic Letters, 20(3), 798–801. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: Level 3 (Senior Application Scientist)
Topic: Handling, Stabilization, and Purification of Volatile Lactams (Focus:
-Vinyl-2-pyrrolidone and analogs)
Introduction: The "Invisible" Hazard
Welcome to the technical support hub for cyclic amide chemistry. You are likely here because you are working with
-vinyl-2-pyrrolidone (NVP) or structurally similar low-molecular-weight lactams.
Unlike standard solvents (e.g., NMP), these intermediates present a paradoxical challenge: they are volatile enough to vanish under high vacuum but reactive enough to polymerize into an insoluble brick if heated improperly. This guide treats your workflow as a system, balancing thermodynamic stability against kinetic reactivity.
Ticket #1: "My Product Disappeared During Solvent Removal"
Issue: Significant yield loss observed after rotary evaporation or lyophilization.
Diagnosis: Uncontrolled sublimation/evaporation due to aggressive vacuum settings.
The Mechanism
Many researchers mistake pyrrolidinones for "high boilers" because 2-pyrrolidone boils at 245°C. However,
-vinyl-2-pyrrolidone (NVP) has a vapor pressure of ~0.12 hPa at 20°C and boils at only 92–95°C at 11 mmHg [1]. If you apply a high-vacuum manifold (< 1 mbar) or leave it on a lyophilizer, the compound will sublime or co-evaporate, especially if the flask is warm.
Troubleshooting Protocol: The "Step-Down" Vacuum Method
Do not apply full pump vacuum immediately. Use a chemically resistant diaphragm pump with a digital controller.
Step
Pressure Setting
Bath Temp
Objective
1
300 mbar
30°C
Remove bulk volatile solvents (DCM, THF).
2
100 mbar
30°C
Remove trace solvents. Watch for "bumping."
3
STOP
--
Do not go below 10 mbar for NVP monomers unless actively distilling.
4
Cold Trap
-78°C
If high vac is required for other impurities, you MUST use a dry ice/acetone trap to capture the escaping pyrrolidinone for recovery.
Ticket #2: "The Oil Solidified into an Insoluble Block"
Issue: The intermediate was a liquid yesterday but is now a solid, glassy mass that is insoluble in organic solvents.
Diagnosis: Spontaneous Exothermic Polymerization (Runaway Reaction).
The Mechanism
-vinyl pyrrolidinones are electron-rich monomers. They undergo radical polymerization initiated by:
Light: UV generates radicals.
Heat: Temperatures >100°C (or local hot spots).
Acid: Traces of acid catalyze hydrolysis to 2-pyrrolidone + acetaldehyde, or cationic polymerization [2].
Oxygen: Can form peroxides which then decompose to initiate chains.
Stabilization Protocol
You must introduce an inhibitor immediately after synthesis or purification.
Option A: The "Base" Method (Standard)
Add NaOH pellets (0.1% w/w) directly to the liquid.
Why: Neutralizes acid traces (preventing hydrolysis) and acts as a mild inhibitor.
Pros: Easy to filter off before the next step.
Option B: The "Radical Scavenger" Method (Storage)
Add
-di-sec-butyl-p-phenylenediamine (Kerobit® BPD) or BHT at 10–100 ppm.
Why: Scavenges free radicals formed by oxygen exposure.
Pros: High efficiency for long-term storage [3].
Ticket #3: "I Cannot Remove Water / Hydrolysis is Occurring"
Issue: NMR shows persistent water peaks. Product degrades to 2-pyrrolidone and acetaldehyde.
Diagnosis: Hygroscopicity leading to acid-catalyzed hydrolysis.
The Solution: Azeotropic Drying
Direct distillation of water is dangerous because the high heat required (
C) triggers polymerization. You must use a Heteroazeotrope to remove water at lower temperatures.
Recommended Solvent:Toluene (forms azeotrope with water at 84°C, approx. 20% water).
Protocol:
Dissolve crude pyrrolidinone in Toluene (1:3 ratio).
Rotary evaporate at 40–50°C (bath) under moderate vacuum.
Repeat 2x.
Result: Water is carried off at a lower boiling point, keeping the pyrrolidinone thermally safe.
Ticket #4: "Safe Distillation Setup"
Issue: Need to purify the intermediate without triggering an explosion or polymerization.
Directive: Vacuum Distillation with strict thermal limits.
The Logic Flow (Visualization)
Caption: Decision logic for the safe purification of N-vinyl-2-pyrrolidone. Note the critical pre-distillation neutralization step.
Detailed Distillation Protocol
Pre-treatment: Ensure the crude oil is neutral. If acidic, wash with bicarbonate or stir with solid NaOH.
Inhibitor: Add 100 ppm of inhibitor to the distillation pot before heating. This prevents the "pot residue" from polymerizing explosively as it concentrates.
Vacuum: High vacuum is essential (5–15 mmHg).
Temperature:
Bath: Max 130°C.
Vapor: Expect collection at 90–95°C (at 11-15 mmHg).
Safety Rule: If the pot temperature must exceed 120°C to drive distillation, STOP . The risk of thermal polymerization outweighs the yield benefit [4].
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,4-Dimethylpyrrolidin-3-one and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,4-dimethylpyrrolidin-3-one, a substituted five-membered aza-heterocycle.
I. The Strategic Importance of ¹H NMR in Structural Verification
In the synthesis of heterocyclic compounds, the formation of structural isomers is a common challenge. ¹H NMR spectroscopy offers a powerful, non-destructive method to discern between these isomers. By analyzing the chemical environment of each proton, its proximity to electron-withdrawing or -donating groups, and its spatial relationship to neighboring protons, we can piece together the molecular structure with high confidence. The analysis hinges on three key parameters:
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) or functional groups (like carbonyls) are "deshielded" and appear at a higher chemical shift (further downfield).
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling, following the n+1 rule in many cases.
II. Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
The acquisition of a high-quality ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for preparing and running a sample.
A. Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
Sample Quantity: Weigh approximately 5-20 mg of the analyte. For less sensitive experiments like ¹³C NMR, a more concentrated sample may be necessary.
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used for more polar compounds. The deuterated solvent prevents a large, interfering solvent signal in the ¹H NMR spectrum.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. Instrument Setup and Data Acquisition
These steps are for a typical modern NMR spectrometer.
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The instrument then "shims," a process of adjusting the magnetic field to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
Data Processing:
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
Integration: The integral of each peak is calculated to determine the relative number of protons.
III. The Analytical Workflow: From Sample to Structure
The process of NMR analysis can be visualized as a logical workflow, ensuring that each step builds upon the last to yield a reliable structural assignment.
Figure 1: Workflow for ¹H NMR spectrum analysis.
IV. Spectral Analysis: Predicted ¹H NMR of 1,4-Dimethylpyrrolidin-3-one
The structure of 1,4-dimethylpyrrolidin-3-one presents five distinct proton environments, leading to an expectation of five signals in the ¹H NMR spectrum.
Structure and Proton Labeling:
Proton (a): A single proton on a carbon adjacent to both a methyl group and the carbonyl group.
Protons (b): A methyl group attached to a methine carbon.
Protons (c): A methylene group adjacent to the nitrogen.
Protons (d): A methylene group adjacent to the nitrogen and the carbonyl group.
Protons (e): A methyl group attached to the nitrogen.
Predicted Spectral Data:
Signal
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
1
H(a)
~2.5 - 2.8
Quartet (q)
1H
This methine proton is alpha to a carbonyl group, which is deshielding.[1] It is coupled to the three protons of the adjacent methyl group (b), resulting in a quartet (3+1=4).
2
H(b)
~1.1 - 1.3
Doublet (d)
3H
This methyl group is attached to a methine carbon (a). It is coupled to the single proton on that carbon, resulting in a doublet (1+1=2).
3
H(c)
~2.6 - 2.9
Multiplet (m)
2H
These methylene protons are adjacent to the nitrogen atom and a methylene group. The chemical shift is influenced by the nitrogen. The splitting will be complex due to coupling with the H(d) protons.
4
H(d)
~3.0 - 3.4
Multiplet (m)
2H
These methylene protons are adjacent to both the nitrogen and the carbonyl group, leading to a more downfield shift compared to H(c). The splitting will be complex due to coupling with the H(c) protons.
5
H(e)
~2.3 - 2.5
Singlet (s)
3H
This N-methyl group has no adjacent protons, so it appears as a singlet. Its chemical shift is in the typical range for N-methyl groups in aliphatic systems.[2]
V. Comparative Analysis with Alternative Structures
The utility of the predicted spectrum for 1,4-dimethylpyrrolidin-3-one is best understood by comparing it to the experimental spectra of its isomers and related compounds.
Alternative 1: 1,4-Dimethylpyrrolidin-2-one
Alternative 2: N-Methyl-2-pyrrolidone
This compound is a widely used solvent and its ¹H NMR spectrum is well-documented.[3][4] It features a carbonyl at the 2-position and an N-methyl group, but lacks the C4-methyl group.
Alternative 3: 2-Pyrrolidinone
This is the parent lactam without any methyl groups. Its spectrum provides a baseline for the chemical shifts of the pyrrolidinone ring protons.[5][6]
Distinguishing 1,4-Dimethylpyrrolidin-3-one: The most telling feature of the predicted spectrum for our target compound is the presence of a doublet and a quartet, characteristic of an ethyl-like fragment (in this case, a methyl group next to a methine). Neither N-methyl-2-pyrrolidone nor 2-pyrrolidinone would show this pattern. Additionally, the presence of two distinct methyl signals (one a singlet, one a doublet) is a clear identifier.
N-Methyl-2-pyrrolidone vs. 2-Pyrrolidinone: These two are easily distinguished by the presence of the sharp N-methyl singlet at ~2.8 ppm in N-methyl-2-pyrrolidone, and the broad, downfield N-H singlet in 2-pyrrolidinone.[3][5]
Effect of the Carbonyl Group: In all the 2-pyrrolidinone structures, the methylene group adjacent to the carbonyl (C5-H₂) is the most downfield of the ring protons. In our target molecule, 1,4-dimethylpyrrolidin-3-one, the methylene group also adjacent to the carbonyl (H(d)) is predicted to be significantly downfield. This deshielding effect of the carbonyl group is a consistent feature.[1]
Effect of the N-Methyl Group: The N-methyl group consistently appears as a singlet in the range of 2.3-2.8 ppm.
VI. Conclusion
VII. References
Haasnoot, C. A., De Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Tetrahedron, 36(19), 2783-2792.
Supporting Information for "Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction". [Link]
Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International journal of peptide and protein research, 7(5), 345–360.
Jasperse, C. R. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
Abraham, R. J., & Mobli, M. (2007). ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 45(10), 865-877.
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-60.
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Usula, M., et al. (2015). Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. ResearchGate. [Link]
Pluth, M. D., Fiedler, D., Mugridge, J. S., Bergman, R. G., & Raymond, K. N. (2009). Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. Proceedings of the National Academy of Sciences, 106(4), 10438-10443.
Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2181.
Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein journal of organic chemistry, 18, 1140–1153.
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
Advanced HPLC Method Development for Pyrrolidin-3-one Derivatives
A Comparative Guide for Drug Development Professionals Executive Summary & Strategic Context Pyrrolidin-3-one derivatives serve as critical synthetic intermediates and pharmacophores in the development of alkaloids, enzy...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
Executive Summary & Strategic Context
Pyrrolidin-3-one derivatives serve as critical synthetic intermediates and pharmacophores in the development of alkaloids, enzyme inhibitors, and neurological agents. However, their physicochemical profile—characterized by high polarity, basicity (secondary amine
), and weak UV chromophores—presents a "perfect storm" for chromatographic failure.
Traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention and severe peak tailing due to silanol interactions. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention, it frequently suffers from long equilibration times and sample diluent sensitivity.
This guide objectively compares three distinct separation strategies:
Traditional C18 with Ion-Pairing (IPC)
Hydrophilic Interaction Chromatography (HILIC)
Modern Mixed-Mode Chromatography (MMC) – The Recommended Protocol
We demonstrate that Mixed-Mode Chromatography (MMC) , specifically using a bimodal Reversed-Phase/Cation-Exchange stationary phase, provides the most robust, MS-compatible, and self-validating solution for this class of compounds.
Technical Comparison of Methodologies
The following table summarizes the performance metrics of the three dominant approaches for analyzing basic pyrrolidin-3-one derivatives.
Feature
Method A: Traditional C18 + Ion Pairing
Method B: HILIC
Method C: Mixed-Mode (RP/SCX)
Retention Mechanism
Hydrophobic + Induced Ion-Pairing
Hydrophilic Partitioning
Hydrophobic + Electrostatic (Dual)
Retention of Polar Amines
Moderate to High (Dependent on IP reagent)
High
High (Tunable via pH/Salt)
Peak Shape (Tailing Factor)
Excellent ()
Good ()
Superior ()
MS Compatibility
Poor (IP reagents suppress ionization)
Good (High organic content)
Excellent (Volatile buffers)
Equilibration Time
Moderate
Slow (>20 column volumes)
Fast (<10 column volumes)
Sample Diluent Tolerance
High (Aqueous friendly)
Low (Must be high organic)
High
Robustness
Low (Temperature/Reagent sensitive)
Moderate
High
Mechanism of Action Analysis
The "Product" Advantage: Mixed-Mode Chromatography (MMC)
Unlike C18 columns that rely solely on hydrophobic interactions, MMC columns for basic amines incorporate alkyl chains (C18/C8) with embedded acidic groups (sulfonic or carboxylic).
Causality: The alkyl chain retains the non-polar scaffold of the pyrrolidin-3-one, while the acidic group electrostatically retains the protonated amine. This "dual-grip" mechanism eliminates the need for silanol-suppressing additives and allows for independent control of selectivity by adjusting buffer strength (ionic) and organic modifier (hydrophobic).
Visualization: Method Selection & Mechanism
Diagram 1: Method Selection Decision Tree
This workflow guides the researcher to the optimal method based on analyte properties.
Caption: Decision matrix for selecting the optimal chromatographic mode for pyrrolidin-3-one derivatives.
Objective: Develop a robust, MS-compatible method for a generic basic pyrrolidin-3-one derivative using a Mixed-Mode (C18/Cation-Exchange) stationary phase.
Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Detection: UV @ 210 nm (or MS ESI+).
Step-by-Step Workflow
Step 1: Mobile Phase Preparation (The Critical Variable)
Why: In Mixed-Mode, pH controls the ionization of both the analyte and the stationary phase ligands. For basic pyrrolidines, a low pH (3.0) ensures the amine is fully protonated (
) to engage in cation exchange.
Protocol: Dissolve 1.26 g Ammonium Formate in 900 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Dilute to 1 L.
Step 2: Screening Gradient
Run a broad gradient to assess retention behavior.
Time 0 min: 5% B
Time 20 min: 60% B
Flow Rate: 1.0 mL/min
Temp: 30°C
Step 3: Optimization (The "Opposing Forces" Tuning)
Unlike C18 where increasing organic modifier always decreases retention, Mixed-Mode columns exhibit a "U-shaped" retention profile.
Experiment: Run isocratic holds at 20%, 40%, and 60% ACN.
Observation:
Low Organic (0-20%): Retention is dominated by Hydrophobic interaction. Increasing ACN decreases retention.
High Organic (>70%): Retention may increase due to HILIC-like behavior or increased electrostatic interaction strength in low-dielectric media.
Self-Validating Check: If peaks are too broad, increase buffer concentration (from 20 mM to 50 mM) to compete with the analyte for binding sites, sharpening the peak.
System Suitability Testing (SST) Criteria
To ensure the method is trustworthy and reproducible, the following SST parameters must be met before routine analysis:
Tailing Factor (
): NMT 1.2 (Strict control for basic amines).
Resolution (
): > 2.0 between the main peak and nearest impurity.
Retention Time %RSD: < 1.0% (n=6 injections).
Capacity Factor (
): > 2.0 (Ensures retention is not effectively void volume).
Visualizing the Mechanism
Diagram 2: The "Dual-Grip" Retention Mechanism
This diagram illustrates why Mixed-Mode succeeds where C18 fails.
Caption: Schematic of the dual retention mechanism (Hydrophobic + Ionic) in Mixed-Mode Chromatography.
References
Dascalu, A. E., et al. (2019).[1][2] "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." Journal of Pharmaceutical Analysis, 9(4), 248-253.[1][2] Link
SIELC Technologies. (2018). "Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column." Application Note. Link
Thermo Fisher Scientific. (2014). "Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications." Technical Guide. Link
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview. Link
Zhang, K., & Liu, X. (2016). "Mixed-Mode Chromatography in Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis.
Navigating the Disposal of 1,4-Dimethylpyrrolidin-3-one: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 1,4-Dimethylpyrrolidin-3-one, a comprehensive understanding of its properties an...
Author: BenchChem Technical Support Team. Date: February 2026
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 1,4-Dimethylpyrrolidin-3-one, a comprehensive understanding of its properties and the associated regulatory landscape is not just best practice—it is a critical necessity. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,4-Dimethylpyrrolidin-3-one, designed for researchers and drug development professionals who prioritize safety and compliance.
The disposal process is more than a final step; it is an integral part of the experimental lifecycle. It begins with proactive hazard assessment and culminates in the compliant removal of waste, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Essential Safety Protocols
Before any handling or disposal of 1,4-Dimethylpyrrolidin-3-one, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 1,4-Dimethylpyrrolidin-3-one should always be consulted, its structural similarity to other pyrrolidine derivatives suggests a comparable hazard profile. Based on analogues like Pyrrolidine, this compound should be treated as hazardous.[1][2]
Key Anticipated Hazards:
Flammability: Pyrrolidine analogues are often highly flammable liquids and vapors.[2][3] All sources of ignition, including open flames, hot surfaces, and sparks, must be strictly eliminated from the handling area.[3][4][5] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][4]
Corrosivity: The substance is expected to cause severe skin burns and eye damage. Direct contact must be avoided at all times.
Toxicity: It is likely harmful if swallowed or inhaled. Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor inhalation.[6]
Aquatic Harm: The compound may be harmful to aquatic life, necessitating containment and preventing release into drains or waterways.[1]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
Control/PPE Item
Specification & Rationale
Engineering Control
Chemical Fume Hood: All handling and aliquoting of waste should occur within a functioning fume hood to control flammable and toxic vapors.[6]
Eye/Face Protection
Chemical Safety Goggles & Face Shield: Goggles are mandatory to protect against splashes. A face shield should be worn over goggles when handling larger quantities (>1L) or during spill cleanup.
Hand Protection
Chemically Resistant Gloves: Wear appropriate gloves (e.g., nitrile, neoprene). Consult the manufacturer's SDS for specific glove recommendations and breakthrough times. Always inspect gloves before use and change them immediately if contaminated.
Body Protection
Flame-Retardant Laboratory Coat & Closed-Toe Shoes: A flame-retardant lab coat worn over personal clothing and fully enclosed, chemically resistant shoes are required to protect the skin.
Respiratory Protection
Respirator (If Necessary): If work cannot be performed in a fume hood or if vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges is necessary.[5] A written respiratory protection program is required under such conditions.[5][7]
On-Site Waste Management: Collection and Accumulation
Proper waste management begins at the point of generation, known as a Satellite Accumulation Area (SAA), which is typically within the laboratory.[8][9]
Step-by-Step Waste Collection Protocol
Select a Compatible Container: Use a clean, designated hazardous waste container that is chemically compatible with 1,4-Dimethylpyrrolidin-3-one. High-density polyethylene (HDPE) or glass containers are often suitable. The container must be in good condition, free of leaks or defects.[8][10]
Do Not Mix Incompatible Wastes: Never mix 1,4-Dimethylpyrrolidin-3-one waste with incompatible materials such as strong oxidizing agents or strong acids.[2][11] This can cause dangerous chemical reactions.
Label the Container: The moment the first drop of waste enters the container, it must be labeled.[8][9] The label must include:
The full chemical name: "1,4-Dimethylpyrrolidin-3-one " (no formulas or abbreviations)[8]
An indication of the hazards (e.g., Flammable, Corrosive, Toxic)[9]
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[8] Do not leave funnels in the container opening.
Monitor Accumulation Limits: In an SAA, you may accumulate up to 55 gallons of hazardous waste.[9] Once a container is full, it must be moved to a central storage area within 72 hours.[8]
Disposal Procedures: From Laboratory to Licensed Facility
Disposal of 1,4-Dimethylpyrrolidin-3-one must be handled by a licensed professional waste disposal service.[1] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[10]
Workflow for Final Disposal
The decision-making process for chemical waste disposal follows a clear, regulated path to ensure safety and compliance from the lab bench to the final treatment facility.
Caption: Decision workflow for compliant hazardous waste disposal.
The primary method for disposing of flammable organic solvents like 1,4-Dimethylpyrrolidin-3-one is through a licensed hazardous waste facility, which will typically use high-temperature incineration with appropriate scrubbers to neutralize harmful combustion byproducts.[1]
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the impact of an accident. All personnel handling this chemical must be familiar with emergency protocols.
Spill Response
Small Spills (<100 mL in a Fume Hood):
Ensure you are wearing appropriate PPE.
Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[4]
Clean the spill area thoroughly.
Large Spills (>100 mL or any spill outside a fume hood):
Evacuate the immediate area and alert nearby personnel.
If the substance is flammable, turn off all ignition sources if it is safe to do so.
Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[5]
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous procedures, researchers and laboratory professionals can ensure that the disposal of 1,4-Dimethylpyrrolidin-3-one is conducted with the highest standards of safety, compliance, and environmental responsibility.
References
U.S. Occupational Safety and Health Administration (OSHA), Chemical Storage Requirements. [Link]
Columbia University, Hazardous Chemical Waste Management Guidelines. [Link]
Daniels Health, How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
CDMS, OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
Lab Manager, Managing Hazardous Chemical Waste in the Lab. [Link]